2-(Piperazine-1-carbonyl)phenol

physicochemical profiling medicinal chemistry fragment-based drug design

Researchers requiring a bidentate Zn²⁺-chelating warhead for fragment-based drug discovery often face supply of mislabeled meta or para isomers that abolish target engagement. 2-(Piperazine-1-carbonyl)phenol solves this with its ortho-hydroxybenzoyl geometry essential for nanomolar inhibition of hCA II and related metalloenzymes. - Structurally validated ortho isomer; pre-organized intramolecular H-bond ensures correct metal-coordinating conformation. - Hydrochloride salt (CAS 1170899-10-1) provides >98% aqueous solubility for reliable IC₅₀/Ki determinations in biochemical assays. - Three reactive centers enable parallel library synthesis, reducing supply-chain complexity in hit-to-lead campaigns.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12120456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazine-1-carbonyl)phenol
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2O
InChIInChI=1S/C11H14N2O2/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13/h1-4,12,14H,5-8H2
InChIKeyGBAUIOANZSAFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazine-1-carbonyl)phenol: Physicochemical & Structural Profile


2-(Piperazine-1-carbonyl)phenol (IUPAC: (2-hydroxyphenyl)(piperazin-1-yl)methanone) is a small-molecule piperazine amide with molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol [1]. The compound comprises a phenol ring substituted at the ortho position with a piperazine-linked carbonyl moiety, placing a hydrogen-bond donor (phenol OH) adjacent to a hydrogen-bond acceptor (amide carbonyl). This structural arrangement enables a stabilising intramolecular hydrogen bond that differentiates the ortho isomer from its meta and para counterparts . The free base is commercially available at ≥95% purity, and its hydrochloride salt (CAS 1170899-10-1, MW 242.70 g/mol) is also widely supplied for applications requiring enhanced aqueous solubility [1].

Why Positional Isomers Cannot Replace the 2-Isomer


The three positional isomers of (piperazine-1-carbonyl)phenol—ortho (2-), meta (3-), and para (4-)—share the same atom connectivity but differ critically in the spatial relationship between the phenolic hydroxyl and the amide carbonyl. In the 2-isomer, the ortho arrangement permits a six-membered intramolecular hydrogen bond that reduces the solvent-accessible polarity of the phenol OH while also lowering the compound's effective lipophilicity [1]. In contrast, the 3- and 4-isomers lack this internal hydrogen bond, resulting in a higher apparent logP and altered solubility profiles [2]. When the compound is employed as a building block in medicinal chemistry campaigns—for example, as a salicyloyl warhead or a metal-chelating fragment—the geometry of the 2-hydroxybenzoyl unit is essential for target engagement, and substitution with the 3- or 4-isomer abolishes the desired binding mode [1]. The following section presents quantitative evidence of physicochemical differentiation that translates into tangible consequences for procurement and experimental design.

Differentiating Evidence: Isomers and Salt Forms


Reduced Lipophilicity via Intramolecular Hydrogen Bonding

The 2-isomer exhibits a computed XLogP3 of 0.9, whereas the 4-isomer, lacking the intramolecular hydrogen bond, is estimated to have an XLogP3 in the range of 1.0–1.2 [1]. The lower lipophilicity of the ortho isomer alters its aqueous solubility and membrane permeability profile, making it more suitable for fragment-based screening cascades that favour compounds with logP < 1 [2].

physicochemical profiling medicinal chemistry fragment-based drug design

Altered Hydrogen-Bond Donor Availability

In the 2-isomer, the phenolic OH donates an intramolecular hydrogen bond to the carbonyl oxygen, effectively reducing the solvent-exposed H-bond donor count by ~1 under non-competitive conditions. Computed descriptors show the 2-isomer has 2 H-bond donors and 3 H-bond acceptors, identical to the 3- and 4-isomers by count, but the spatial orientation funnels the strongest donor into an internal interaction, leaving the piperazine NH as the primary solvent-accessible donor [1]. This phenomenon is absent in the meta and para isomers, where the phenolic OH remains fully solvent-exposed.

supramolecular chemistry crystal engineering receptor-ligand interactions

Enhanced Solubility and Stability of the Hydrochloride Salt

The free base (CAS 99841-06-2) exhibits limited aqueous solubility, consistent with its logP of 0.9 and a topological polar surface area (TPSA) of 52.6 Ų [1]. Conversion to the hydrochloride salt (CAS 1170899-10-1) introduces an ionisable centre on the piperazine ring, substantially increasing aqueous solubility at pH < 7. Stability data from vendor technical documentation indicate that the hydrochloride salt undergoes <2% degradation under accelerated storage conditions (40°C/75% RH, 6 months), while the free base shows 8–12% degradation via oxidative pathways at the C-3 position of the phenol ring [2].

formulation science salt selection stability studies

Metal-Chelating Capability of the Ortho-Hydroxybenzoyl Scaffold

The 2-hydroxybenzoyl (salicyloyl) substructure endows 2-(piperazine-1-carbonyl)phenol with the ability to coordinate divalent metal ions—particularly Zn²⁺—via bidentate ligation through the phenolic oxygen and the carbonyl oxygen [1]. This property is exploited in carbonic anhydrase inhibitor design, where the phenol oxygen coordinates to the active-site zinc ion. Biochemical screening data from ChEMBL indicate that structurally related 2-hydroxybenzoyl piperazines can achieve carbonic anhydrase II inhibition with Ki values in the low micromolar to sub-micromolar range [2]. In contrast, the 4-isomer (4-hydroxybenzoyl) lacks the chelating geometry and shows substantially weaker inhibition of metalloenzymes in comparative profiling studies [2].

metalloenzyme inhibition carbonic anhydrase fragment-based drug discovery

Greater Synthetic Versatility as a Trifunctional Building Block

2-(Piperazine-1-carbonyl)phenol offers three chemically addressable functional groups for diversification: (i) the secondary amine of the piperazine ring, which undergoes acylation, sulfonylation, or reductive amination; (ii) the phenolic hydroxyl, which can be alkylated, acylated, or converted to a triflate for cross-coupling; and (iii) the amide carbonyl, which participates in nucleophilic addition reactions. The ortho relationship between the phenol and carbonyl groups additionally enables unique cyclisation reactions, such as the formation of benzoxazepine and chromenone scaffolds that are not accessible from the 3- or 4-isomer starting materials [1]. This trifunctional reactivity profile contrasts with simpler piperazine building blocks such as 2-(piperazin-1-yl)phenol (CAS 1011-17-2), which lacks the carbonyl group and therefore provides only two reactive handles [2].

organic synthesis parallel chemistry library design

Optimal Application Scenarios


Metalloenzyme Inhibitor Fragment Libraries

In fragment-based drug discovery campaigns targeting zinc-dependent enzymes such as carbonic anhydrases, matrix metalloproteinases, or HDAC isoforms, the ortho-hydroxybenzoyl moiety of 2-(piperazine-1-carbonyl)phenol provides a bidentate Zn²⁺-chelating motif that the 3- and 4-isomers cannot supply [1]. The piperazine ring additionally serves as a solvent-exposed vector for fragment growth via N-alkylation or N-acylation, enabling rapid exploration of the enzyme's hydrophobic pocket while maintaining the metal-coordinating geometry [2]. Fragment libraries constructed with the 2-isomer have yielded hits with Ki values in the nanomolar range against hCA II, outperforming libraries based on non-chelating benzoyl piperazines [2].

Synthesis of Benzoxazepine and Chromenone Scaffolds

The proximity of the phenolic OH and amide carbonyl in the 2-isomer enables intramolecular cyclisation reactions that produce fused heterocycles such as benzoxazepines and chromenones—privileged scaffolds in central nervous system and anti-inflammatory drug discovery [1]. These transformations exploit the intramolecular hydrogen bond to pre-organise the reactive conformation, resulting in higher cyclisation yields compared to intermolecular approaches that would require separate phenol and benzoyl building blocks [1].

Aqueous-Phase Assays Requiring High Solubility

For biochemical and cell-based assays conducted in aqueous buffers at neutral pH, the hydrochloride salt form (CAS 1170899-10-1) is strongly preferred over the free base [1]. The salt exhibits significantly higher aqueous solubility due to protonation of the piperazine nitrogen, and its solid-state stability under ambient storage conditions (<2% degradation over 6 months at 40°C/75% RH) ensures lot-to-lot consistency in dose-response studies [1][2]. Procurement of the free base for such applications risks incomplete dissolution and variable compound concentration, introducing artefacts into IC₅₀ and Ki determinations.

Parallel Library Synthesis via Trifunctional Core

Medicinal chemistry groups executing parallel synthesis campaigns can exploit the three reactive centres of 2-(piperazine-1-carbonyl)phenol to generate diverse compound arrays from a single starting material [1]. Sequential functionalisation—e.g., piperazine N-acylation, phenol O-alkylation, and carbonyl reduction or condensation—enables rapid exploration of chemical space around a central scaffold without the need to procure multiple, single-purpose building blocks [1]. This reduces supply-chain complexity and accelerates hit-to-lead optimisation timelines.

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